molecular formula C24H24N4O2 B4373004 N~3~,N~4~-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373004
M. Wt: 400.5 g/mol
InChI Key: SMQRBFJJIRRJJB-UHFFFAOYSA-N
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Description

N,N’-di-2,3-dihydro-1H-inden-5-yl-1-methyl-1H-pyrazole-3,4-dicarboxamide is a complex organic compound that features a unique structure combining an indene moiety with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di-2,3-dihydro-1H-inden-5-yl-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves multiple steps. One common method includes the cyclization of propargylic alcohols with N,N-diprotected hydrazines, followed by base-mediated cyclization . The reaction conditions often require an acid catalyst for the initial propargylation and a base for the cyclization step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-di-2,3-dihydro-1H-inden-5-yl-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N,N’-di-2,3-dihydro-1H-inden-5-yl-1-methyl-1H-pyrazole-3,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-di-2,3-dihydro-1H-inden-5-yl-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-di-2,3-dihydro-1H-inden-5-yl-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its combination of the indene and pyrazole moieties, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-N,4-N-bis(2,3-dihydro-1H-inden-5-yl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-28-14-21(23(29)25-19-10-8-15-4-2-6-17(15)12-19)22(27-28)24(30)26-20-11-9-16-5-3-7-18(16)13-20/h8-14H,2-7H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQRBFJJIRRJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)C(=O)NC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~4~-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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